Spectral Data Analysis of 1H-Indole-2,5-dicarboxylic Acid: A Technical Guide
Spectral Data Analysis of 1H-Indole-2,5-dicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for 1H-indole-2,5-dicarboxylic acid (CAS: 117140-77-9). Due to the limited availability of direct experimental spectra in public databases, this document combines predicted data based on analogous compounds with general experimental protocols. All quantitative data is presented in structured tables for clarity.
Predicted Spectroscopic Data
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
The following table outlines the anticipated chemical shifts for the proton and carbon atoms of 1H-indole-2,5-dicarboxylic acid. These estimations are based on data from similar indole derivatives and the expected electronic effects of the carboxylic acid substituents.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Position | Chemical Shift (ppm) |
| H1 (NH) | 11.5 - 12.5 |
| H3 | ~7.3 |
| H4 | ~8.2 |
| H6 | ~8.0 |
| H7 | ~7.5 |
| COOH (C2) | 12.0 - 13.0 |
| COOH (C5) | 12.0 - 13.0 |
br s = broad singlet, s = singlet, d = doublet, dd = doublet of doublets Solvent: DMSO-d₆
Table 2: Predicted Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Data
The expected absorption bands in IR and UV-Vis spectroscopy are summarized below, based on the characteristic absorptions of the indole nucleus and carboxylic acid functional groups.
| Spectroscopy Type | Predicted Absorption | Functional Group/Transition |
| Infrared (IR) | ~3300 cm⁻¹ (broad) | O-H stretch (carboxylic acid) |
| ~3200 cm⁻¹ | N-H stretch (indole) | |
| ~1700 cm⁻¹ | C=O stretch (carboxylic acid) | |
| 1600-1450 cm⁻¹ | C=C stretch (aromatic) | |
| Ultraviolet-Visible (UV-Vis) | ~220 nm (λmax) | π → π* transition |
| ~280 nm (λmax) | π → π* transition |
Table 3: Mass Spectrometry Data
The following table presents predicted collision cross-section (CCS) values for various adducts of 1H-indole-2,5-dicarboxylic acid, providing insights into the molecule's size and shape in the gas phase.[1] The nominal mass of the molecule is 205.17 g/mol .[2]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 206.04478 | 139.7 |
| [M+Na]⁺ | 228.02672 | 149.2 |
| [M-H]⁻ | 204.03022 | 140.0 |
| [M+NH₄]⁺ | 223.07132 | 158.1 |
| [M+K]⁺ | 244.00066 | 145.5 |
| [M+H-H₂O]⁺ | 188.03476 | 134.3 |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectral data for a compound such as 1H-indole-2,5-dicarboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. Ensure the sample is fully dissolved.
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¹H NMR Spectroscopy:
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Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
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Set the spectral width to cover the range of -2 to 15 ppm.
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Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
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Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
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¹³C NMR Spectroscopy:
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Acquire the spectrum on the same instrument.
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Set the spectral width to cover the range of 0 to 200 ppm.
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Use a proton-decoupled pulse sequence.
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A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
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Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
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Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
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Data Acquisition:
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Infuse the sample solution directly into the ESI source.
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Acquire spectra in both positive and negative ion modes.
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Set the mass range to scan from m/z 50 to 500.
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Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity.
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Infrared (IR) Spectroscopy
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Sample Preparation:
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Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
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Data Acquisition:
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Record the spectrum over the range of 4000 to 400 cm⁻¹.
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Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.
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A typical resolution is 4 cm⁻¹.
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Ultraviolet-Visible (UV-Vis) Spectroscopy
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Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
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Data Acquisition:
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Use a dual-beam UV-Vis spectrophotometer.
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Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
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Scan the wavelength range from 200 to 400 nm.
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Record the absorbance as a function of wavelength.
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Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a synthesized organic compound like 1H-indole-2,5-dicarboxylic acid.
Caption: Workflow for the synthesis, purification, and spectral characterization of 1H-indole-2,5-dicarboxylic acid.
